MDL 72222

5-HT3 receptor pharmacology radioligand binding receptor occupancy

Researchers requiring a pure 5-HT3 receptor blockade without confounding GABA-A modulation face limited options; many 5-HT3 antagonists exhibit off-target benzodiazepine-site activity. MDL 72222 (Bemesetron) resolves this with a benzodiazepine-site Ki of ~20 µM, eliminating the GABA current potentiation seen with alternatives like ICS 205-930. - IC50 of 0.33 nM at 5-HT3; pKB of 8.65±0.35 in mouse ileum. - ≥98% HPLC purity; white solid supplied with full analytical documentation. - Validated in neuroprotection, behavioral sensitization, and dopaminergic reward pathway studies. Global shipping from stock with batch-specific CoA, ensuring technical validity for reproducible research.

Molecular Formula C15H17Cl2NO2
Molecular Weight 314.2 g/mol
Cat. No. B1232626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDL 72222
Synonyms1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699
Molecular FormulaC15H17Cl2NO2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1
InChIKeyMNJNPLVXBISNSX-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDL 72222 (Bemesetron): High-Potency 5-HT3 Receptor Antagonist with Verified Selectivity Profile for Neuroscience Research Procurement


MDL 72222 (Bemesetron) is a tropane-derived small molecule that functions as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel expressed in both the central and peripheral nervous systems [1]. In radioligand binding assays, MDL 72222 demonstrates an IC50 of 0.33 nM for the 5-HT3 receptor [2]. The compound's structural specificity, particularly the 3,5-dichlorobenzoate moiety on the tropane scaffold, confers a distinct selectivity profile that differentiates it from other 5-HT3 antagonists in both potency and off-target interaction patterns [3].

Why MDL 72222 Cannot Be Simply Replaced by Other 5-HT3 Antagonists in Scientific Workflows


Although multiple 5-HT3 antagonists are commercially available, they exhibit measurable differences in receptor binding affinity, functional antagonism potency, and off-target interaction profiles that preclude direct substitution [1]. For instance, the rank order of affinity in neuronal membrane preparations places MDL 72222 distinctly among its class peers, while functional assays reveal differential efficacy in neuromuscular transmission models where MDL 72222 lacks the facilitatory effects observed with ondansetron [2]. Additionally, the compound demonstrates a unique pattern of GABAergic cross-reactivity that differs from structurally related antagonists like ICS 205-930 [3]. These quantifiable divergences directly impact experimental reproducibility and interpretation.

Quantitative Differentiation of MDL 72222 from Comparator 5-HT3 Antagonists: Head-to-Head Evidence for Procurement Decisions


MDL 72222 Outranks Ondansetron (GR 38032F) in 5-HT3 Receptor Binding Affinity

In a competitive radioligand binding study using [3H]ICS 205-930 on N1E-115 neuroblastoma cell membranes, MDL 72222 demonstrated higher affinity for 5-HT3 recognition sites than ondansetron (GR 38032F), placing it distinctly in the antagonist rank order [1]. This rank order positions MDL 72222 as a higher-affinity tool for receptor occupancy studies compared to ondansetron, while remaining less potent than granisetron (BRL 43694) and ICS 205-930.

5-HT3 receptor pharmacology radioligand binding receptor occupancy

Functional Antagonism in Mouse Ileum: MDL 72222 pKB (8.65) Quantified Against Granisetron, Tropisetron, and Ondansetron

In the mouse isolated ileum preparation, MDL 72222 produced concentration-dependent rightward displacement of 5-HT-induced contractions with an apparent pKB value of 8.65±0.35 [1]. This functional antagonism potency was lower than granisetron (9.70±0.39), tropisetron (9.18±0.20), and marginally lower than ondansetron (8.84±0.24), providing a clear quantitative benchmark for experimental design where precise antagonist potency ranking is required.

5-HT3 receptor functional assay isolated tissue pharmacology pKB determination

Absence of Neuromuscular Facilitation: MDL 72222 Lacks Ondansetron's Off-Target Effect in Guinea-Pig Ileum

In guinea-pig ileum neuromuscular preparations, ondansetron enhanced submaximal electrically induced contractions with an EC50 of 1.3×10⁻⁵ M, whereas both MDL 72222 and tropisetron failed to produce this facilitatory response [1]. This functional divergence indicates that MDL 72222 lacks an off-target interaction with the serotonergic receptor subtype (distinct from 5-HT3, 5-HT4, or putative 5-HT1P) that mediates ondansetron's neuromuscular effect.

neuromuscular transmission 5-HT3 antagonist selectivity tissue pharmacology

Differential GABA-A Receptor Cross-Reactivity: MDL 72222 Shows Lower Benzodiazepine Site Affinity than ICS 205-930

MDL 72222 inhibits [3H]flunitrazepam binding to the benzodiazepine site of GABA-A receptors with a Ki of approximately 20 μM, whereas ICS 205-930 (tropisetron) is 25-fold more potent at this off-target site with a Ki of 0.8 μM [1]. Additionally, ICS 205-930 uniquely potentiates GABA-gated currents at low micromolar concentrations (0.1-5 μM), an effect not observed with MDL 72222 or LY 278584, and this potentiation is blocked by the benzodiazepine antagonist Ro 15-1788, confirming a direct benzodiazepine-site interaction for ICS 205-930 that MDL 72222 lacks [1].

GABA-A receptor off-target binding selectivity profiling

In Vivo Anti-Emetic Efficacy: MDL 72222 Partially Attenuates Cisplatin-Induced Emesis While Ondansetron Exhibits Intrinsic Emetic Response

In a pigeon emesis model, MDL 72222 blocked ipecac-induced vomiting in a dose-related manner and was partially effective in attenuating cisplatin-induced emesis [1]. Notably, ondansetron exhibited an intrinsic emetic response that could not be blocked by MDL 72222 but was eliminated by the 5-HT1A agonist LY228729 [1]. This qualitative difference in side-effect profile represents a significant functional divergence between MDL 72222 and ondansetron in the same experimental system.

in vivo pharmacology anti-emetic efficacy cisplatin-induced emesis

Serotonin Uptake Inhibition: MDL 72222 Exhibits Weak SERT Affinity (Ki = 1.97 μM)

In guinea pig hippocampal synaptosomes, MDL 72222 competitively inhibited [3H]5-HT uptake with a Ki of 1.97 μM, whereas fluoxetine (Ki = 0.020 μM), fluvoxamine (Ki = 0.023 μM), and citalopram (Ki = 0.049 μM) showed 40- to 100-fold higher potency [1]. This indicates that while MDL 72222 possesses measurable serotonin transporter (SERT) affinity, its potency at this site is approximately two orders of magnitude weaker than selective serotonin reuptake inhibitors, and importantly, this SERT interaction was not observed with established 5-HT3 antagonists in displacement studies using [3H]MDL 72222 itself [1].

serotonin transporter off-target pharmacology selectivity profiling

High-Impact Research and Industrial Applications for MDL 72222 Based on Verified Differential Evidence


Ex Vivo Tissue Pharmacology Requiring Moderate-Potency 5-HT3 Antagonism with Defined pKB

In isolated tissue preparations such as mouse ileum, MDL 72222 provides a pKB of 8.65±0.35, occupying a distinct potency position between high-potency clinical agents (granisetron, tropisetron) and lower-potency alternatives [1]. This defined potency, combined with the absence of the neuromuscular facilitatory effects seen with ondansetron in guinea-pig ileum [2], makes MDL 72222 particularly suitable for experiments where a pure, moderate-affinity 5-HT3 blockade is required to avoid saturation artifacts or confounding off-target modulation.

In Vivo Neuropharmacology Studies in Substance Abuse and Behavioral Sensitization Models

MDL 72222 has been validated in rodent models of drug-induced behavioral sensitization and reward, where it attenuates methamphetamine-induced locomotor sensitization [3] and reduces cocaine- and mazindol-induced elevation of extracellular dopamine in the nucleus accumbens, place preference, and motor activity [4]. Critically, these effects are absent against methylphenidate, a drug lacking a serotonergic component [4], establishing a specific requirement for 5-HT3-mediated modulation. This differential efficacy across abused substances positions MDL 72222 as a targeted tool for dissecting serotonergic contributions to dopaminergic reward pathways.

Selectivity Profiling in GABA-A Receptor Interaction Studies

For experiments investigating potential cross-talk between 5-HT3 and GABA-A systems, MDL 72222 offers a cleaner profile than ICS 205-930, which acts as a benzodiazepine-site agonist at sub-micromolar concentrations [5]. MDL 72222's benzodiazepine site Ki of approximately 20 μM (versus 0.8 μM for ICS 205-930) and lack of GABA current potentiation [5] reduce confounding variables when studying 5-HT3 receptor function in preparations where GABAergic signaling is present.

Neuroprotection Studies Involving Oxidative Stress and Calcium Dysregulation

MDL 72222 (1 μM) significantly reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical neurons, an effect reversed by the 5-HT3 agonist 1-phenylbiguanide [6]. This neuroprotective action, involving inhibition of H2O2-induced elevation of cytosolic calcium and glutamate release [6], supports the use of MDL 72222 in cellular models of oxidative stress where 5-HT3 receptor activation contributes to excitotoxic cascades.

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